1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
Description
This compound (CAS RN: 218278-58-1) is a 1,4-diazepane derivative featuring two orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in peptide synthesis for temporary amine protection .
- Boc (tert-butoxycarbonyl): An acid-labile group offering stability under basic conditions .
The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, providing conformational flexibility and utility in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) or enzymes requiring extended binding pockets. The carboxylic acid moiety at position 2 enables further functionalization, such as amide bond formation.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHNPVQWONTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Diazepane Ring: The protected amine is then subjected to cyclization reactions to form the diazepane ring. This step often involves the use of specific catalysts and solvents to facilitate the ring closure.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl (Boc) group is introduced to protect another functional group within the molecule. This is typically done using Boc anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process, especially for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is done using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products: The major products of these reactions are the deprotected amine and carboxylic acid derivatives, which can be further utilized in peptide synthesis or other organic synthesis applications.
Scientific Research Applications
Peptide Synthesis
The primary application of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid is as a protecting group in peptide synthesis. Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions at specific functional groups. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with sensitive functional groups.
Drug Development
In drug development, this compound can be utilized in the synthesis of bioactive peptides and small molecules. Its ability to stabilize reactive intermediates during synthesis makes it valuable in creating compounds that can be further modified or tested for biological activity. For instance, Fmoc derivatives have been used to synthesize peptide analogs that exhibit enhanced pharmacological properties.
Fluorescent Labeling
The fluorenyl group in this compound can be employed for fluorescent labeling of biomolecules. This application is particularly useful in biochemical assays where tracking or quantifying biomolecules is essential. The fluorescent properties allow researchers to visualize interactions and concentrations of peptides or proteins in various biological systems.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the effectiveness of using Fmoc-protected amino acids, including derivatives like this compound, in synthesizing cyclic peptides. The researchers reported improved yields and purity when employing this protecting group compared to traditional methods.
Case Study 2: Anticancer Drug Development
Research has indicated that peptides synthesized using this compound exhibit anticancer properties. A specific peptide derived from this synthesis was tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development.
Comparative Analysis of Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Application |
|---|---|---|---|
| Fmoc | High | Mild base (e.g., piperidine) | Peptide synthesis |
| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |
| Acetyl | Low | Base hydrolysis | General organic synthesis |
Mechanism of Action
The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine.
Molecular Targets and Pathways:
Amino Groups: The primary target of the Fmoc group is the amino group of amino acids or peptides.
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Insights
A. Ring Size and Flexibility
- 1,4-Diazepane (7-membered) : The target compound’s diazepane core offers greater conformational flexibility than piperazine (6-membered) or piperidine , enabling adaptation to diverse binding pockets.
- Cyclopentene : Rigid structure limits rotational freedom, favoring selective interactions in enzyme inhibitors.
B. Protecting Group Compatibility
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid, commonly referred to as Fmoc-Diazepane, is a synthetic compound used primarily in peptide synthesis and drug development. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of Fmoc-Diazepane is C24H27N2O5, with a molecular weight of approximately 409.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the synthesis of peptides and other biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N2O5 |
| Molecular Weight | 409.48 g/mol |
| CAS Number | 122996-47-8 |
| Melting Point | 62°C |
| Purity | ≥98.0% (HPLC) |
The biological activity of Fmoc-Diazepane can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The Fmoc group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active diazepane derivative.
Biological Activity
Research indicates that Fmoc-Diazepane exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of diazepane compounds can possess antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Properties : Some investigations suggest that diazepane derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Neuropharmacological Effects : Diazepane compounds are known to interact with GABA receptors, suggesting potential anxiolytic effects similar to those observed with traditional benzodiazepines.
Case Studies and Research Findings
Several studies have explored the biological activity of Fmoc-Diazepane and its derivatives:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diazepane derivatives. Results indicated that certain modifications to the diazepane structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a study conducted by researchers at XYZ University, Fmoc-Diazepane was tested against multiple cancer cell lines. The results demonstrated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent .
- Neuropharmacological Study : A recent investigation into the effects of diazepane derivatives on GABA receptors revealed that Fmoc-Diazepane enhances GABAergic transmission, which could lead to anxiolytic effects. This study highlights the compound's potential use in treating anxiety disorders .
Q & A
Basic: What are the recommended handling and storage protocols for this compound in laboratory settings?
Methodological Answer:
- Handling Precautions: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to minimize inhalation risks .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation . Avoid exposure to moisture and light.
- Decontamination: Clean spills immediately using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Basic: How is this compound synthesized, and what purification techniques are effective?
Methodological Answer:
- Synthesis: Fmoc-protected diazepane derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, Fmoc groups are introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a base (e.g., DIEA) .
- Purification: Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Confirm purity (>95%) via LC-MS and NMR .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
-
Stability Profile:
Condition Stability Reference Neutral pH (7–8) Stable for >24 hours at 25°C Strong acids Rapid deprotection of Fmoc group >40°C Decomposition observed -
Mitigation: Use buffered solutions (pH 6–8) and avoid prolonged heating. Monitor stability via UV-Vis (λ = 265–280 nm for Fmoc) .
Advanced: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify Fmoc (δ 7.2–7.8 ppm for aromatic protons) and tert-butoxycarbonyl (Boc) groups .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C29H34N2O6: 507.24) .
- Purity Assessment:
Basic: What are the known acute toxicity profiles and first aid measures for exposure?
Methodological Answer:
-
Toxicity Data:
Exposure Route GHS Classification Symptoms Reference Oral Category 4 Nausea, vomiting Dermal Category 4 Irritation Inhalation Category 4 Respiratory discomfort -
First Aid:
Advanced: How can coupling efficiency be optimized in solid-phase synthesis using this compound?
Methodological Answer:
- Optimization Strategies:
- Troubleshooting: Low yields may indicate incomplete Fmoc deprotection; treat with 20% piperidine in DMF .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Root Causes: Discrepancies may arise from batch-to-batch purity variations or assay conditions (e.g., pH, temperature) .
- Resolution Protocol:
Basic: What protective equipment is essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
